molecular formula C32H24N2O4 B8785145 N,N'-Bis-(4-phenoxyphenyl)isophthalamide

N,N'-Bis-(4-phenoxyphenyl)isophthalamide

Cat. No. B8785145
M. Wt: 500.5 g/mol
InChI Key: MDLDFYRFWPNAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04868271

Procedure details

N,N'-Bis-(4-phenoxyphenyl)isophthalamide was prepared by the reaction of p-phenoxyaniline with isophthaloyl chloride. This amide (10.5117 g, 0.0210moles) was polymerized with terephthaloyl chloride (4.3243 g, 0.0213 moles)by the procedure of Example 27. The cream colored fibrous polymer which wasobtained had the repeat unit ##STR37##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3243 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:25])[C:16]1[CH:24]=[CH:23][CH:22]=[C:18]([C:19](Cl)=[O:20])[CH:17]=1.C(Cl)(=O)[C:28]1[CH:36]=[CH:35][C:31](C(Cl)=O)=[CH:30][CH:29]=1>>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:15](=[O:25])[C:16]2[CH:24]=[CH:23][CH:22]=[C:18]([C:19]([NH:12][C:11]3[CH:13]=[CH:14][C:8]([O:1][C:28]4[CH:29]=[CH:30][CH:31]=[CH:35][CH:36]=4)=[CH:9][CH:10]=3)=[O:20])[CH:17]=2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Two
Name
Quantity
4.3243 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C1=CC(C(=O)NC2=CC=C(C=C2)OC2=CC=CC=C2)=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.021 mol
AMOUNT: MASS 10.5117 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.